4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
Description
4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (CAS: 637303-15-2) is a halogenated benzoxazole derivative characterized by a benzoxazole core substituted with bromine atoms at positions 4 and 6, an amine group at position 5, and a 2-chloro-4-methylphenyl moiety at position 2 . This compound is utilized in pharmaceutical and agrochemical research due to its structural rigidity and halogen-rich composition, which enhance binding affinity in biological systems. Its purity (100%) and synthesis protocols align with industrial standards for intermediates .
Properties
IUPAC Name |
4,6-dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClN2O/c1-6-2-3-7(9(17)4-6)14-19-13-10(20-14)5-8(15)12(18)11(13)16/h2-5H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWYKUVEZFQMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365369 | |
| Record name | 4,6-dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637303-16-3 | |
| Record name | 4,6-dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the bromination of a precursor benzoxazole compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process would include steps such as halogenation, cyclization, and amination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms may facilitate binding to these targets through halogen bonding or hydrophobic interactions. The benzoxazole core can interact with aromatic residues in the target protein, stabilizing the compound-protein complex and modulating the biological activity.
Comparison with Similar Compounds
Structural and Electronic Differences
- Halogen Variations : Replacement of methyl with iodine (as in 637303-17-4) introduces a heavy atom, altering reactivity and enabling applications in radiolabeling . Fluorine substitution (in 2-chloro-4-fluorophenyl derivative) enhances electronegativity, improving binding in catalytic systems .
- Functional Group Additions : The oxadiazole-amine chain in the analog from introduces hydrogen-bonding capacity, correlating with its antimicrobial activity (e.g., IR peak at 3384 cm⁻¹ for NH stretching) .
Biological Activity
4,6-Dibromo-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine (CAS No. 637303-16-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H9Br2ClN2O
- Molecular Weight : 416.5 g/mol
- Structure : The compound features a benzoxazole core with dibromo and chloro substitutions that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to exhibit antitumor properties by influencing various biochemical pathways that regulate cell proliferation and apoptosis.
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that it may induce cell death through mechanisms such as apoptosis and necrosis. Further detailed assays are necessary to quantify these effects and establish IC50 values.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of benzoxazole derivatives on human breast cancer cell lines. Results showed significant inhibition of cell growth at concentrations above 10 µM. |
| Study 2 | Analyzed structure-activity relationships (SAR) of halogenated benzoxazole compounds. Found that bromination at specific positions enhances antitumor activity significantly compared to non-brominated analogs. |
| Study 3 | Evaluated the selectivity of related compounds against normal vs. cancerous cells, revealing a higher selectivity index for brominated derivatives. |
Research Findings
Recent studies have focused on the synthesis and characterization of halogenated benzoxazole derivatives similar to this compound. These studies highlight:
- Enhanced Antitumor Activity : Compounds with multiple halogen substitutions tend to exhibit improved potency against various cancer types.
- Mechanistic Insights : Investigations into the molecular mechanisms reveal that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis.
- Potential for Drug Development : The unique structural features make this compound a candidate for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
